molecular formula C8H5BrN2O B3250691 7-Bromocinnolin-4(1h)-one CAS No. 2045-94-5

7-Bromocinnolin-4(1h)-one

Cat. No. B3250691
CAS RN: 2045-94-5
M. Wt: 225.04 g/mol
InChI Key: DUUMGNXHYRVJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromocinnolin-4(1h)-one, also known as 7-Bromocinnoline, is a chemical compound with the formula C8H5BrN2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-Bromocinnolin-4(1h)-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The molecular weight is 209.04 .


Physical And Chemical Properties Analysis

7-Bromocinnolin-4(1h)-one is a solid at room temperature . It has a predicted boiling point of 370.7±22.0 °C and a predicted density of 1.705±0.06 g/cm3 . The compound is soluble, with a solubility of 0.31 mg/ml .

Scientific Research Applications

Design and Chemoproteomic Functional Characterization

7-Bromocinnolin-4(1H)-one derivatives have been explored in the context of bromodomain-containing proteins, which are crucial in gene expression control in eukaryotes. These derivatives, including quinolin-2(1H)-one inhibitors, show potential in targeting the BET (bromodomain and extra terminal) family proteins, indicating their relevance in gene regulation and potential therapeutic applications (Wu et al., 2014).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of derivatives like indazole-4,7-dione have shown promise in inhibiting bromodomain-containing protein 4 (BRD4), a critical regulator in cancer cell proliferation. This highlights the potential of 7-Bromocinnolin-4(1H)-one derivatives in cancer therapy (Yoo et al., 2018).

Anti-Coccidial Drug Development

A derivative of 7-Bromocinnolin-4(1H)-one, Halofuginone hydrobromide, has been recognized for its efficacy against Eimeria in poultry, demonstrating the compound's potential in veterinary medicine (Zhang et al., 2017).

Safety And Hazards

7-Bromocinnolin-4(1h)-one is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMGNXHYRVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromocinnolin-4(1h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
Tropical protozoal infections are a significant cause of morbidity and mortality worldwide; four in particular (human African trypanosomiasis (HAT), Chagas disease, cutaneous …
Number of citations: 65 pubs.acs.org
MM Weiss, TA Dineen, IE Marx, S Altmann… - Journal of Medicinal …, 2017 - ACS Publications
Several reports have recently emerged regarding the identification of heteroarylsulfonamides as Na V 1.7 inhibitors that demonstrate high levels of selectivity over other Na V isoforms. …
Number of citations: 43 pubs.acs.org

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